Home > Products > Screening Compounds P112634 > Sigma-1 receptor antagonist 3
Sigma-1 receptor antagonist 3 -

Sigma-1 receptor antagonist 3

Catalog Number: EVT-2531660
CAS Number:
Molecular Formula: C19H23ClFN3O
Molecular Weight: 363.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sigma-1 receptor antagonist 3 is a compound that selectively targets the sigma-1 receptor, a non-opioid membrane receptor implicated in various physiological processes, including pain modulation and neuroprotection. This antagonist has garnered interest due to its potential therapeutic applications in treating neuropathic pain and other disorders without the side effects commonly associated with opioid treatments. The sigma-1 receptor is known for its role in modulating nociception and has been explored as a target for novel analgesic therapies.

Source

The compound is synthesized through various chemical methods, primarily involving modifications of existing sigma-1 receptor ligands. Research studies have documented its synthesis, characterization, and biological evaluation, highlighting its pharmacological properties and potential applications in pain management.

Classification

Sigma-1 receptor antagonist 3 falls under the category of sigma receptor antagonists, which are compounds that inhibit the activity of sigma receptors. These antagonists are distinct from traditional opioid analgesics, offering a non-addictive alternative for pain relief.

Synthesis Analysis

Methods

The synthesis of sigma-1 receptor antagonist 3 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
  2. Buchwald-Hartwig Amination: This reaction is employed to introduce aryl groups via palladium-catalyzed amination with iodobenzene.
  3. Alkylation: Subsequent alkylation with various bromides (e.g., benzylbromide) leads to the formation of intermediate compounds.
  4. Deprotection: The use of trifluoroacetic acid facilitates the removal of protective groups to yield the final sigma-1 receptor antagonist.

The synthetic pathway is illustrated in detailed schemes within research articles, showcasing the stepwise transformation of intermediates into the target compound .

Technical Details

The synthesis typically requires controlled conditions such as temperature and solvent choice to optimize yields and purity. Reaction monitoring through techniques like thin-layer chromatography and high-performance liquid chromatography ensures successful progression through each synthetic step.

Molecular Structure Analysis

Structure

Sigma-1 receptor antagonist 3 features a unique molecular structure characterized by a central basic amine group, which is crucial for binding to the sigma-1 receptor. The presence of hydrophobic groups at specific distances from the amine enhances its affinity for the receptor.

Data

The molecular formula and structural data are critical for understanding its pharmacological interactions. The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict binding affinities and interactions with the sigma-1 receptor .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing sigma-1 receptor antagonist 3 include:

  1. Amination Reactions: These are pivotal for constructing the core structure by forming carbon-nitrogen bonds.
  2. Alkylation Reactions: These reactions introduce alkyl groups that modify the compound's hydrophobic characteristics.
  3. Deprotection Steps: Essential for revealing functional groups necessary for biological activity.

Technical Details

Each reaction step is optimized to minimize side products and maximize yield, often requiring specific catalysts or reagents under controlled conditions .

Mechanism of Action

Process

Sigma-1 receptor antagonist 3 exerts its pharmacological effects by binding to the sigma-1 receptor and inhibiting its activity. This blockade alters intracellular signaling pathways associated with pain perception and neuroprotection.

Data

Research indicates that antagonism at the sigma-1 receptor can lead to reduced nociceptive signaling pathways, providing analgesic effects similar to traditional pain medications but without opioid-related side effects .

Physical and Chemical Properties Analysis

Physical Properties

Sigma-1 receptor antagonist 3 is typically presented as a solid or crystalline form with specific melting points that can be determined experimentally. Its solubility profile in various solvents is also essential for formulation development.

Chemical Properties

The compound's stability under different pH conditions, as well as its reactivity with other chemical species, plays a crucial role in determining its suitability for therapeutic applications. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into its purity and structural integrity .

Applications

Scientific Uses

Sigma-1 receptor antagonist 3 has potential applications in:

  • Pain Management: It may serve as an alternative treatment for neuropathic pain, offering non-opioid analgesia.
  • Neuroprotection: Research suggests that antagonists at this receptor can protect against neurodegenerative processes.
  • Psychiatric Disorders: There is ongoing investigation into the role of sigma-1 receptors in mood regulation, indicating possible applications in treating anxiety and depression.
Introduction to Sigma-1 Receptor Pharmacology

Historical Evolution of Sigma Receptor Classification and Subtypes

The classification journey of sigma receptors illustrates a remarkable evolution in neuropharmacology:

  • Opioid Misclassification (1976): Sigma receptors were initially categorized as opioid receptors based on Martin's observation that the benzomorphan compound (±)-SKF-10,047 (N-allylnormetazocine) induced psychotomimetic effects in chronic spinal dogs that were reportedly blocked by the opioid antagonist naloxone [1] [6]. This classification was designated using the Greek letter "sigma" (σ) from the first letter of SKF-10,047 [4].

  • Reclassification as Distinct Entity (1982-1988): Subsequent research by Su demonstrated that the psychotomimetic effects of (+)-SKF-10,047 were actually insensitive to both naloxone and naltrexone (a potent naloxone analog), definitively separating sigma binding sites from opioid receptors [1] [6]. By 1988, the term "sigma opioid receptor" was abandoned in favor of "sigma receptor" to reflect its unique identity [4].

  • Subtype Differentiation (1994): Pharmacological studies by Hellewell and Bowen identified two distinct subtypes based on ligand selectivity patterns: Sigma-1 receptors exhibited high affinity for (+)-pentazocine and dextrorotatory benzomorphans, while Sigma-2 receptors showed preferential binding to ditolylguanidine (DTG) in the presence of (+)-pentazocine masking [1] [6]. This distinction was later confirmed through molecular cloning:

CharacteristicSigma-1 ReceptorSigma-2 Receptor
Cloning StatusCloned (1996, 223 amino acids)Identified as TMEM97 (2017)
Molecular Weight29 kDa18-21.5 kDa
Stereoselectivity(+)-isomers of benzomorphans(-)-isomers of benzomorphans
Prototypic Ligand(+)-PentazocineDTG (with (+)-pentazocine masking)

The Sigma-1 receptor gene was cloned in 1996 from guinea pig liver, revealing a 223-amino-acid protein with no homology to any mammalian proteins but sharing approximately 30% identity with yeast sterol isomerases [6] [4]. The Sigma-2 receptor's molecular identity remained elusive until 2017 when it was identified as transmembrane protein 97 (TMEM97), a regulator of cholesterol transport [10].

Functional Role of Sigma-1 Receptors in Cellular Chaperoning and Neurotransmission

Sigma-1 receptors function as ligand-operated molecular chaperones with unique regulatory mechanisms:

  • Chaperone Activation Mechanism: Under basal conditions, Sigma-1 receptors form stable complexes with the endoplasmic reticulum chaperone Binding Immunoglobulin Protein (BiP) at the mitochondria-associated endoplasmic reticulum membrane (MAM) [1] [8]. Agonist binding or endoplasmic reticulum calcium depletion triggers dissociation from BiP, enabling the receptor's chaperone activity. Conversely, antagonists stabilize the Sigma-1 receptor-BiP complex, inhibiting chaperone function [8] [9]. This dynamic regulation represents the first known example of a molecular chaperone whose activity is directly controlled by synthetic ligands [9].

  • Calcium Signaling at MAM: Sigma-1 receptors are enriched at MAM domains, where they stabilize inositol 1,4,5-trisphosphate receptor type 3 (IP₃R3). This stabilization facilitates efficient calcium transfer from the endoplasmic reticulum to mitochondria, regulating mitochondrial bioenergetics through activation of calcium-dependent enzymes in the tricarboxylic acid cycle [8] [2]. During endoplasmic reticulum stress, this calcium signaling axis maintains cellular energy homeostasis and mitigates oxidative stress [8].

  • Ion Channel Regulation: Beyond chaperone functions, Sigma-1 receptors directly modulate numerous ion channels through physical interactions. This regulation occurs both at the endoplasmic reticulum and plasma membrane following receptor translocation:

Table 1: Sigma-1 Receptor Modulation of Ion Channels

Ion Channel TypeRegulatory EffectFunctional ConsequenceReferences
Voltage-gated K⁺Inhibition of Kv1.2, Kv1.3, Kv1.4, Kv1.5Reduced neuronal excitability [3] [5]
hERGDepression of currentsCardiac repolarization modulation [3]
N-type Ca²⁺Inhibition by antagonistsReduced neurotransmitter release [3]
L-type Ca²⁺Inhibition by agonistsNeuroprotection against excitotoxicity [3]
ASIC1aCurrent decreaseAcid-sensing pain modulation [3]

Sigma-1 receptor antagonists predominantly inhibit voltage-gated ion channels (K⁺, Ca²⁺, Na⁺) while potentiating ligand-gated channels like N-methyl-D-aspartate receptors [1]. These effects collectively reduce neuronal hyperexcitability, which is relevant in pain, addiction, and neurodegenerative conditions [3] [6].

  • Nuclear Functions: Sigma-1 receptors translocate to the nuclear envelope under specific stimuli, where they interact with nuclear pore proteins (Nups) and RanGAP. This interaction stabilizes nuclear pore complexes and maintains nucleocytoplasmic transport fidelity—a function compromised in C9orf72-associated amyotrophic lateral sclerosis/frontotemporal dementia [7].

Rationale for Targeting Sigma-1 Receptors in Neuropsychiatric and Neurodegenerative Disorders

The molecular positioning of Sigma-1 receptors at organelle interfaces provides compelling therapeutic rationales:

  • Neurodegenerative Proteinopathies: Sigma-1 receptors mitigate endoplasmic reticulum stress by prolonging the activity of the endoplasmic reticulum stress sensor inositol-requiring enzyme 1 alpha (IRE1α). This sustains the adaptive unfolded protein response through X-box binding protein 1 splicing, reducing apoptotic signaling during proteotoxic stress [8] [2]. In amyotrophic lateral sclerosis/frontotemporal dementia models, Sigma-1 receptor antagonists rescue nucleocytoplasmic transport deficits caused by G4C2-repeat RNA expansions in C9orf72 mutations. These expansions sequester RanGAP1, disrupting Ran GTPase gradients and impairing nuclear import. Sigma-1 receptors directly bind G4C2-RNA and stabilize nuclear pore proteins, reversing pathological Ran mislocalization [7].

  • Neuroplasticity and Addiction: Cocaine binds Sigma-1 receptors (Kd ≈ 2 μM), triggering their dissociation from BiP and subsequent translocation to the plasma membrane. This translocation facilitates dopamine receptor signaling and potentiates N-methyl-D-aspartate receptor activity, establishing conditioned place preference—a behavioral correlate of drug reward. Sigma-1 receptor antagonists block cocaine-induced hyperlocomotion, sensitization, and drug-seeking behaviors in reinstatement models [1] [9]. Genetic knockdown via antisense oligonucleotides or pharmacological inhibition abolishes cocaine-induced reinstatement, confirming the receptor's essential role in addiction pathways [1].

  • Neuroprotection and Cellular Resilience: Sigma-1 receptors maintain mitochondrial integrity during stress by regulating reactive oxygen species generation and membrane potential. Antagonists demonstrate particular efficacy in models of Parkinson disease and Alzheimer disease, where they preserve mitochondrial respiration and prevent reactive oxygen species accumulation [5] [8]. In Alzheimer disease models, Sigma-1 receptor ligands restore endoplasmic reticulum-mitochondria calcium signaling and reduce amyloid-β toxicity [2] [4].

Table 2: Disease Mechanisms and Sigma-1 Antagonist Effects

Disorder CategoryPathological MechanismSigma-1 Antagonist EffectsEvidence Level
Cocaine AddictionEnhanced dopaminergic/N-methyl-D-aspartate transmissionBlock conditioned place preference, reduce reinstatementPreclinical models
C9orf72 ALS/FTDG4C2-RNA sequestration of RanGAP1Restore nuclear Ran localization, improve motor functionCellular/Drosophila
Alzheimer DiseaseAmyloid-β-induced ER stressAttenuate unfolded protein response, improve synaptic functionTransgenic models
Parkinson DiseaseMitochondrial dysfunction, ROS accumulationPreserve mitochondrial membrane potentialToxin-induced models

The therapeutic potential of Sigma-1 receptor antagonists stems from their ability to normalize dysregulated cellular processes rather than induce novel physiological effects. This "normalizing" property is particularly evident in their conditional efficacy: beneficial effects manifest primarily under pathological conditions (e.g., endoplasmic reticulum stress, mitochondrial dysfunction, or neurotoxic insults) with minimal activity in naive systems [8] [9]. This selectivity enhances their appeal as targeted therapeutic agents for complex neuropsychiatric and neurodegenerative conditions where cellular homeostasis is compromised.

Properties

Product Name

Sigma-1 receptor antagonist 3

IUPAC Name

5-chloro-2-(4-fluorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine

Molecular Formula

C19H23ClFN3O

Molecular Weight

363.9 g/mol

InChI

InChI=1S/C19H23ClFN3O/c1-14-17(20)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(21)9-7-15/h6-9H,2-5,10-13H2,1H3

InChI Key

OAIHSWLLDNASTO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)OCCCN3CCCCC3)Cl

Solubility

not available

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)OCCCN3CCCCC3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.